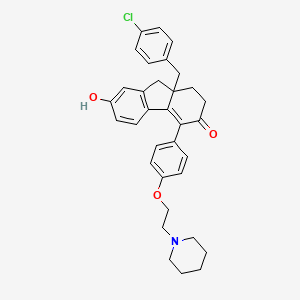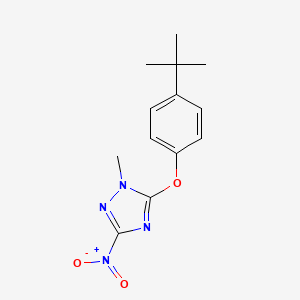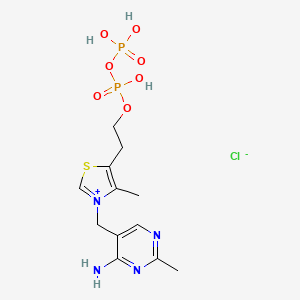
姜黄素
描述
Curcumol is a pharmacologically active sesquiterpenoid, which is an important bioactive constituent of several plants mainly from the genus Curcuma . It has the potential to combat cancer, oxidative stress, neurodegeneration, microbial infections, and inflammation .
Synthesis Analysis
Curcumol derivatives have been synthesized by click reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and HRMS analysis . Some derivatives were obtained by reaction of substitution involving the two phenolic OH groups of curcumin .
Molecular Structure Analysis
Studies to discover the structure-activity relationship of curcumol revealed that position-8 and position-14 are very important in improving the antitumor activity of curcumol . Electron-withdrawing groups increase the antitumor activity of curcumol .
Chemical Reactions Analysis
Curcumol has shown different chemical composition characteristics . We quantitatively examined six chemicals in the samples: curdione, curcumenol, germacrone, curzerene, furanodienon and beta-elemene, to further investigate the material basis that resulted in the distinct chemical composition across Curcuma species .
Physical And Chemical Properties Analysis
The differences in chemical composition were computed using the Euclidean distance based on the data of HPLC characteristic peak areas and the content of six key components . Agronomic characteristics were analyzed including morphological and volatile oil characteristics .
科学研究应用
Anti-Cancer Potential
Curcumol has been identified as a promising agent in cancer therapy. It inhibits the proliferation and induces apoptosis in various cancer cell lines. For instance, it suppresses insulin-like factor-1 receptor (IGF-1R) expression and increases p38 mitogen-activated protein kinase (MAPK) phosphorylation, leading to the inhibition of the CREB survival pathway. This triggers apoptosis signaling through Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1), showing potential in colorectal cancer treatment .
Hepatoprotective Effects
Curcumol exhibits significant hepatoprotective activities, which can be beneficial in treating liver diseases. It has been shown to protect liver cells from damage caused by various hepatotoxic compounds and can potentially be used to treat liver diseases, including hepatitis and cirrhosis .
Anti-Inflammatory Action
The compound has anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It can modulate the body’s inflammatory response, which is beneficial in conditions like arthritis, asthma, and inflammatory bowel disease .
Antiviral Activity
Curcumol has shown potential as an antiviral agent. Its ability to interfere with viral replication could make it a valuable tool in the fight against viral infections, including potentially emerging new viruses .
Anti-Convulsant Properties
Research indicates that Curcumol may have anti-convulsant effects, which could be harnessed in the development of new treatments for epilepsy and other seizure disorders .
Drug Delivery Systems
Curcumol’s role in drug delivery systems is being explored due to its pharmacokinetic properties. It is rapidly distributed in almost all organs, with high concentrations in the small intestine and colon, which could be advantageous in designing targeted drug delivery systems .
Structure-Activity Relationships (SAR)
Studies on the structure-activity relationships of Curcumol have revealed that certain derivatives, modified at specific sites, exhibit more potent anti-cancer activity and lower toxicity. This research could lead to the development of new, more effective cancer treatments .
Traditional Medicine Applications
Traditionally, Curcumol has been used in Chinese medicine for over a thousand years. It is known to aid in digestion, relieve pain, and has been used to treat various diseases such as tumors, amenorrhea, and parasitic infectious diseases .
作用机制
Target of Action
Curcumol, a guaiane-type sesquiterpenoid hemiketal, is an important bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma . It has been found to target several key proteins and receptors in the body. One of its primary targets is the insulin-like factor-1 receptor (IGF-1R) . It also targets key signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB, which are generally deregulated in several cancers .
Mode of Action
Curcumol interacts with its targets in a way that it inhibits proliferation and promotes apoptosis of cancer cells. It does this by suppressing IGF-1R expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation . This leads to a cascade reaction by inhibiting the CREB survival pathway, thereby triggering Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1) apoptosis signaling .
Biochemical Pathways
The biochemical pathways affected by Curcumol primarily involve the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis. By modulating these pathways, Curcumol can exert its anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .
Pharmacokinetics
Pharmacokinetic studies have shown that Curcumol is rapidly distributed in almost all organs of rats after intragastric administration, with high concentrations in the small intestine and colon . This suggests that Curcumol has good bioavailability and can reach its target sites effectively.
Result of Action
The molecular and cellular effects of Curcumol’s action are quite profound. It has been found to inhibit the proliferation of cancer cells and promote their apoptosis . This is achieved through the modulation of various signaling pathways and the triggering of apoptosis signaling . As a result, Curcumol has shown therapeutic effects on various cancers, liver diseases, inflammatory diseases, and infectious diseases .
安全和危害
A repeated toxicity study of curcumol was conducted for the first time. SD rats were exposed to doses of 250, 500, 1000 mg/kg in a selected dose formulation for 28 days through oral administration . The potential toxic effects of curcumol on the blood system were observed and further validated in vivo and in vitro .
未来方向
The reported data reveals multitarget activity of curcumol in cancer treatment suggesting its importance as an anticancer drug in future . It is speculated that curcumol may provide an excellent opportunity for the cure of cancer but further investigations on mechanism of its action and preclinical trials are still mandatory to further validate the potential of this natural cancer killer in anticancer therapies .
属性
IUPAC Name |
(1S,2S,5S,8R,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPRVXWPCLVNI-YYFQZIEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]13C[C@H]([C@](O3)(CC2=C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Curcumol | |
CAS RN |
4871-97-0 | |
| Record name | (-)-Curcumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4871-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curcumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004871970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CURCUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9190RTN07X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Curcumol's anticancer activity?
A1: Curcumol exhibits its anticancer activity through a multifaceted approach, primarily targeting cell proliferation, apoptosis, metastasis, and resistance mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the specific pathways and molecules targeted by Curcumol in cancer cells?
A2: Curcumol has been shown to interact with various signaling pathways, including:
- JNK1/2 and Akt-dependent NF-κB signaling: Curcumol suppresses MMP-9 expression by inhibiting these pathways, thereby reducing breast cancer cell metastasis. []
- Janus kinase signaling pathway: Curcumol induces autophagy and apoptosis in MG-63 human osteosarcoma cells via this pathway. []
- UTX/MGMT axis: Curcumol reverses temozolomide resistance in glioma cells by regulating this axis. []
- miR-7/mTOR/SREBP1 pathway: Curcumol influences autophagy, ferroptosis, and lipid metabolism in prostate cancer cells through this pathway. []
- NCL/ERα36 and PI3K/AKT pathway: Curcumol inhibits breast cancer growth by targeting this pathway. [, ]
- SDF-1α/CXCR4/VEGF expression: Curcumol downregulates the expression of these factors, exhibiting therapeutic effects in chronic atrophic gastritis and gastric cancer. [, ]
- TGF-β1-mediated EMT: Curcumol attenuates epithelial-mesenchymal transition of nasopharyngeal carcinoma cells by regulating E-cadherin and N-cadherin via TGF-β1. []
- miR-152-3p/PI3K/AKT and ERK/NF-κB signaling: Curcumol inhibits melanoma proliferation and metastasis by modulating these pathways. []
- lncRNA FOXD2-AS1-promoted EZH2 activation: Curcumol inhibits malignant biological behaviors and TMZ resistance in glioma cells by suppressing this axis. [, ]
- JAK2/STAT3 Signaling Pathway: Curcumol attenuates endometriosis by inhibiting this pathway, reducing inflammatory cytokine secretion and cell proliferation. []
- AMPK/mTOR pathway: Curcumol promotes autophagy in nasopharyngeal carcinoma cells via this pathway. []
- miR-21-5p/SMAD7 axis: Curcumol inhibits pancreatic cancer cell growth and biological activities by regulating this axis. []
- PDK1/AKT/mTOR pathway: Curcumol inhibits prostate cancer progression by upregulating miR-9, which targets this pathway. []
- IGF-1R/PI3K/Akt signaling: Curcumol induces cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by inhibiting this pathway. []
Q3: Does Curcumol affect normal cells differently than cancer cells?
A3: Yes, studies indicate that Curcumol exhibits some selectivity towards cancer cells. For instance, it showed significant growth inhibition in SPC-A-1 lung adenocarcinoma cells but not in MRC-5 human embryonic lung fibroblasts. [] Similarly, it did not significantly affect the viability of normal prostate epithelial cells (RWPE-1) while inhibiting prostate cancer cell lines. [, ]
Q4: How does Curcumol affect the cell cycle and apoptosis in cancer cells?
A4: Curcumol has been shown to induce cell cycle arrest at various phases, including G0/G1 [, , , ] and G2/M [], depending on the cell type. It triggers apoptosis through both caspase-dependent and caspase-independent pathways. []
Q5: Does Curcumol impact cancer cell metastasis?
A5: Yes, Curcumol demonstrates anti-metastatic properties by inhibiting cell migration and invasion. It achieves this by downregulating MMPs (matrix metalloproteinases) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. [, , , , , ]
Q6: Can Curcumol modulate drug resistance in cancer cells?
A6: Yes, Curcumol has demonstrated the ability to enhance the sensitivity of cancer cells to chemotherapeutic agents like temozolomide [, , ] and cisplatin. []
Q7: What is the bioavailability of Curcumol?
A7: Oral bioavailability of Curcumol is relatively low, ranging from 9.2% to 13.1% in rats. []
Q8: How is Curcumol metabolized in the body?
A8: Studies in rats identified sixteen phase 1 metabolites of Curcumol in urine, mainly involving hydroxylation, epoxidation, and oxidation reactions. []
Q9: What is the tissue distribution profile of Curcumol?
A9: Following oral administration in rats, Curcumol exhibited rapid absorption and distribution, with high accumulation observed in the small intestine, colon, liver, and kidney. []
Q10: How stable is Curcumol, and are there any formulation strategies to improve its stability or bioavailability?
A10: While specific stability data from the provided abstracts is limited, Curcumol liposomes were found to be more stable than Curcumol solution under various stress conditions. [] Liposomal formulations offer a potential strategy for improving stability and bioavailability. []
Q11: What is the molecular formula and weight of Curcumol?
A11: Curcumol has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. []
Q12: What spectroscopic techniques are used to characterize Curcumol?
A12: Curcumol has been characterized using various spectroscopic techniques, including DSC (Differential Scanning Calorimetry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). []
Q13: What analytical methods are used to quantify Curcumol?
A13: HPLC (High-Performance Liquid Chromatography) coupled with various detectors, such as UV-Vis detectors, is commonly employed for quantifying Curcumol. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)

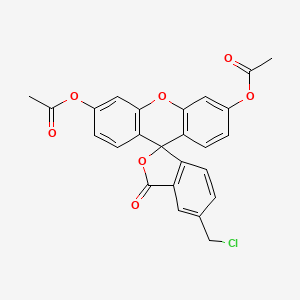
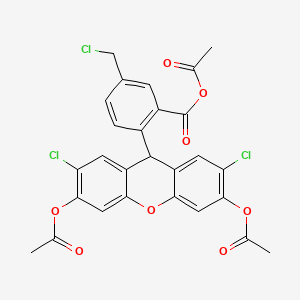

![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)
